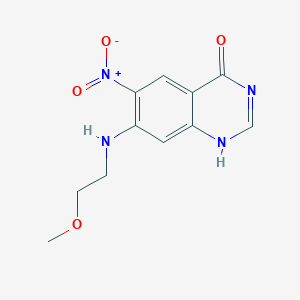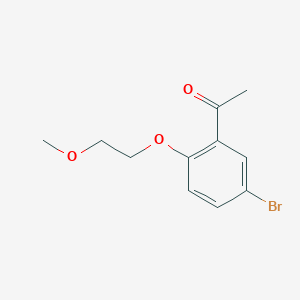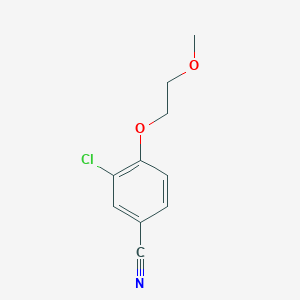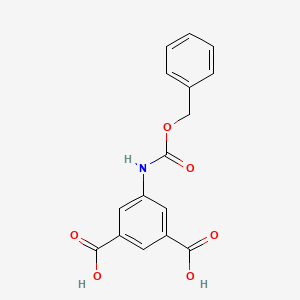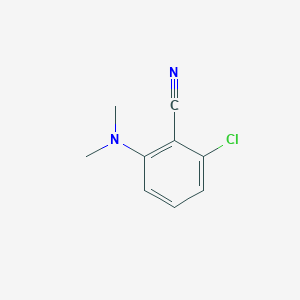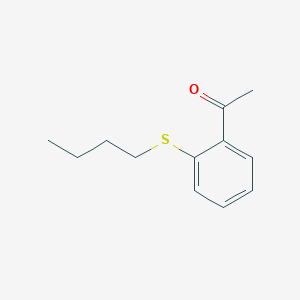
2'-(n-Butylthio)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(n-Butylthio)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a butylthio group attached to the acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(n-Butylthio)acetophenone typically involves the introduction of a butylthio group to the acetophenone core. One common method is the reaction of acetophenone with n-butylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of 2’-(n-Butylthio)acetophenone may involve more efficient and scalable methods. These methods could include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: Utilizing advanced catalysts to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2’-(n-Butylthio)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted acetophenones.
Scientific Research Applications
2’-(n-Butylthio)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2’-(n-Butylthio)acetophenone exerts its effects can vary depending on the specific application. In biological systems, it may interact with cellular components, altering membrane permeability or enzyme activity. The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with thiol-containing enzymes and proteins.
Comparison with Similar Compounds
Acetophenone: The parent compound, lacking the butylthio group.
4’-Methylthioacetophenone: Similar structure with a methylthio group instead of a butylthio group.
2’-Ethylthioacetophenone: Contains an ethylthio group instead of a butylthio group.
Uniqueness: 2’-(n-Butylthio)acetophenone is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Properties
IUPAC Name |
1-(2-butylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-3-4-9-14-12-8-6-5-7-11(12)10(2)13/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMOYQJGKWVWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B7863083.png)
![2-[Isopropyl-(2-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863088.png)
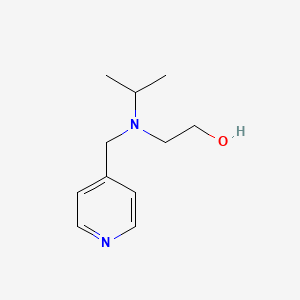
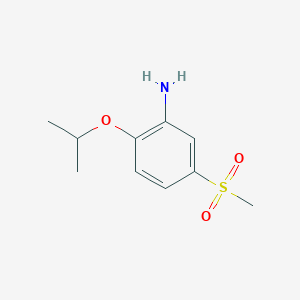
![Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B7863119.png)
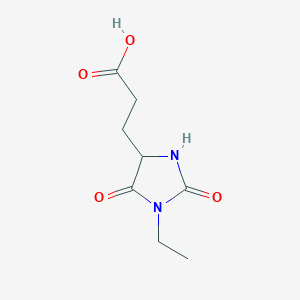
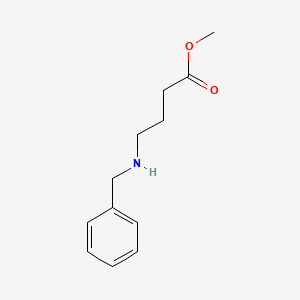
![(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7863144.png)
![6-Chloro-N-[4-(trifluoromethyl)benzyl]nicotinamide](/img/structure/B7863145.png)
